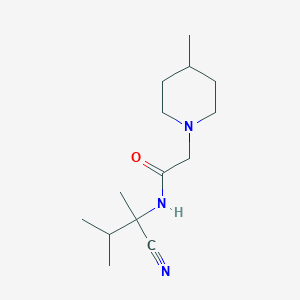
2-(3-Methylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)propanenitrile is an organic compound belonging to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a 3-methylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Methylphenyl)propanenitrile can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of 3-methylbenzyl chloride with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-methylbenzyl bromide with sodium cyanide in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Substitution: Sodium cyanide in dimethyl sulfoxide is used for nucleophilic substitution.
Major Products Formed
Hydrolysis: 3-methylphenylpropanoic acid.
Reduction: 3-methylphenylpropanamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
2-(3-Methylphenyl)propanenitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with nitrile functionalities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(3-Methylphenyl)propanenitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its nitrile group can interact with biological targets, potentially inhibiting enzymes or receptors.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)propanenitrile: Similar structure but with a different position of the methyl group.
2-(2-Methylphenyl)propanenitrile: Another isomer with the methyl group in the ortho position.
2-Phenylpropanenitrile: Lacks the methyl substituent.
Uniqueness
2-(3-Methylphenyl)propanenitrile is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior, making it distinct from its isomers.
属性
IUPAC Name |
2-(3-methylphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYNPBCMHKZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea](/img/structure/B2957148.png)
![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)

![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2957154.png)




![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)



![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)
